molecular formula C9H10ClNO2 B2363048 3-Chloro-2-(oxolan-3-yloxy)pyridine CAS No. 1289027-17-3

3-Chloro-2-(oxolan-3-yloxy)pyridine

Cat. No.: B2363048
CAS No.: 1289027-17-3
M. Wt: 199.63
InChI Key: SXJLWCSZXZEGPL-UHFFFAOYSA-N
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Description

3-Chloro-2-(oxolan-3-yloxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a chloro group at the third position and an oxolan-3-yloxy group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(oxolan-3-yloxy)pyridine typically involves the reaction of 3-chloropyridine with oxolan-3-ol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

3-chloropyridine+oxolan-3-olbase, refluxThis compound\text{3-chloropyridine} + \text{oxolan-3-ol} \xrightarrow{\text{base, reflux}} \text{this compound} 3-chloropyridine+oxolan-3-olbase, reflux​this compound

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(oxolan-3-yloxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The oxolan-3-yloxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide, sodium thiolate, and sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

3-Chloro-2-(oxolan-3-yloxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(oxolan-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(oxolan-3-yloxy)pyridine: Similar structure but with the chloro group at the second position.

    3-Chloro-2-(tetrahydro-3-furanyloxy)pyridine: Similar structure but with a tetrahydro-3-furanyloxy group instead of oxolan-3-yloxy.

Uniqueness

3-Chloro-2-(oxolan-3-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-2-(oxolan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-2-1-4-11-9(8)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJLWCSZXZEGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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